molecular formula C10H11N3O2 B13287456 6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid

6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13287456
M. Wt: 205.21 g/mol
InChI Key: NZNXLPLVJBRCQH-UHFFFAOYSA-N
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Description

6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate alkyne. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to form a carbon-carbon bond between the pyrimidine ring and the alkyne group . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its alkyne group provides additional reactivity compared to other pyrimidine derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-4-yn-2-ylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-7(2)13-9-5-8(10(14)15)11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

NZNXLPLVJBRCQH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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